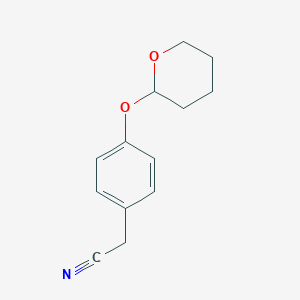

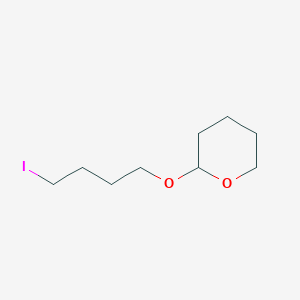

4-Iodobutyl Tetrahydropyranyl Ether

Vue d'ensemble

Description

L'oglufanide disodique est un immunomodulateur dipeptidique synthétique développé pour le traitement de l'infection virale chronique par l'hépatite C. Initialement développé en Russie pour traiter les maladies infectieuses graves, il a fait l'objet de nombreuses études dans des essais cliniques sur le cancer aux États-Unis. L'oglufanide disodique agit comme un régulateur de la réponse immunitaire de l'organisme et est administré par voie intranasale aux patients atteints d'une infection virale chronique par l'hépatite C .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'oglufanide disodique est synthétisé par une série de réactions de couplage peptidique. La synthèse implique le couplage de l'acide L-glutamique et du L-tryptophane à l'aide d'agents de couplage à base de carbodiimide. Les conditions de réaction comprennent généralement l'utilisation de solvants comme le diméthylformamide et de catalyseurs comme le N,N'-diisopropylcarbodiimide. Le produit final est purifié par des techniques de cristallisation ou de chromatographie .

Méthodes de production industrielle : La production industrielle de l'oglufanide disodique suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés et des systèmes de purification à grande échelle pour garantir un rendement et une pureté élevés. La production est réalisée sous des mesures de contrôle qualité strictes pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : L'oglufanide disodique subit diverses réactions chimiques, notamment :

Oxydation : Le cycle indole de la partie tryptophane peut subir une oxydation dans des conditions spécifiques.

Réduction : Les groupes carboxyle peuvent être réduits en alcools à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Les groupes amino peuvent participer à des réactions de substitution nucléophile avec des électrophiles.

Réactifs et conditions courants :

Oxydation : Réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : Réactifs comme les halogénoalcanes ou les chlorures d'acyle.

Principaux produits formés :

Oxydation : Dérivés oxydés du cycle indole.

Réduction : Dérivés alcooliques des groupes carboxyle.

Substitution : Dérivés substitués aux groupes amino.

4. Applications de la recherche scientifique

L'oglufanide disodique a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans la synthèse peptidique et les études d'immunomodulation.

Biologie : Étudié pour ses effets sur la modulation des cellules immunitaires et la production de cytokines.

Médecine : Étudié pour son potentiel dans le traitement de l'hépatite C chronique, du cancer et d'autres maladies infectieuses.

Industrie : Utilisé dans le développement de nouveaux agents immunothérapeutiques et comme composé de référence dans le contrôle de la qualité

5. Mécanisme d'action

L'oglufanide disodique régule la réponse immunitaire innée de l'organisme pour vaincre les germes envahisseurs et les cellules cancéreuses. Il peut contrôler ou inverser la suppression du système immunitaire, que le virus de l'hépatite utilise pour vaincre nos défenses normalement saines. Le composé interagit avec les cellules immunitaires, augmentant leur capacité à reconnaître et à détruire les cellules infectées ou malignes .

Composés similaires :

Glutamyltryptophane : Autre dipeptide possédant des propriétés immunomodulatrices.

Thymosine alpha-1 : Un peptide qui module la réponse immunitaire.

Interféron alpha : Une protéine utilisée pour traiter les infections virales et le cancer.

Unicité : L'oglufanide disodique est unique en raison de sa structure dipeptidique spécifique, qui lui permet de moduler efficacement la réponse immunitaire. Contrairement à d'autres immunomodulateurs, il s'est montré prometteur dans le traitement de l'hépatite C chronique et a fait l'objet de nombreuses études dans des essais cliniques sur le cancer .

Applications De Recherche Scientifique

Oglufanide disodium has a wide range of scientific research applications:

Chemistry: Used as a model compound in peptide synthesis and immunomodulation studies.

Biology: Studied for its effects on immune cell modulation and cytokine production.

Medicine: Investigated for its potential in treating chronic hepatitis C, cancer, and other infectious diseases.

Industry: Utilized in the development of novel immunotherapeutic agents and as a reference compound in quality control

Mécanisme D'action

Oglufanide disodium regulates the body’s innate immune response to defeat invading germs and cancer cells. It may control or reverse the suppression of the immune system, which the hepatitis virus uses to defeat our normally healthy defenses. The compound interacts with immune cells, enhancing their ability to recognize and destroy infected or malignant cells .

Comparaison Avec Des Composés Similaires

Glutamyltryptophan: Another dipeptide with immunomodulatory properties.

Thymosin alpha-1: A peptide that modulates the immune response.

Interferon alpha: A protein used to treat viral infections and cancer.

Uniqueness: Oglufanide disodium is unique due to its specific dipeptide structure, which allows it to modulate the immune response effectively. Unlike other immunomodulators, it has shown promise in treating chronic hepatitis C and has been extensively studied in cancer clinical trials .

Propriétés

IUPAC Name |

2-(4-iodobutoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17IO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUOMTZFCNDDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455542 | |

| Record name | 2-(4-iodobutoxy)tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41049-30-3 | |

| Record name | 2-(4-iodobutoxy)tetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

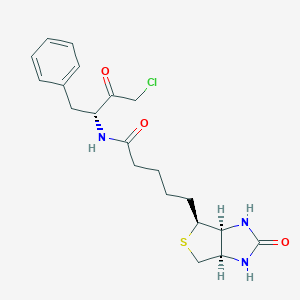

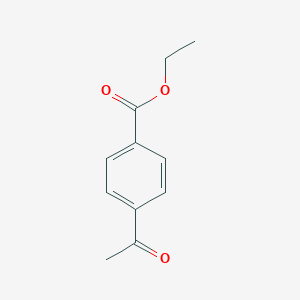

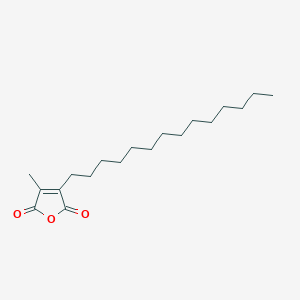

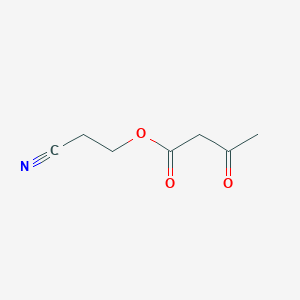

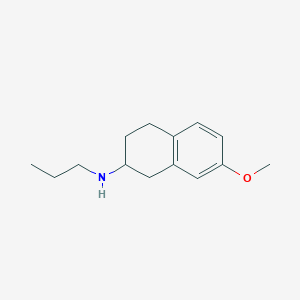

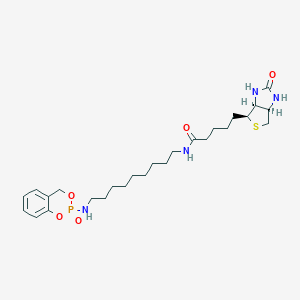

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B126426.png)

![2-[(Z)-2,3-Dichlorobenzylidene]-3-oxobutyric acid ethyl ester](/img/structure/B126437.png)

![(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B126452.png)